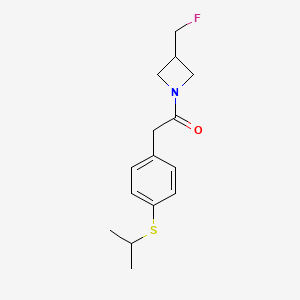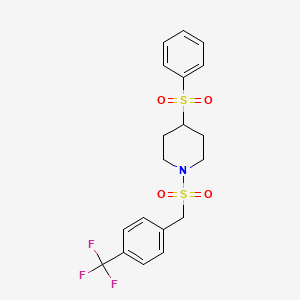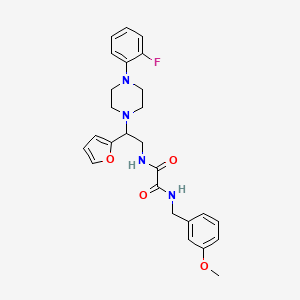
1-(3-(Fluoromethyl)azetidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(Fluoromethyl)azetidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. The compound is also known as FMAE and is a member of the family of azetidinylphenyl compounds.
Wirkmechanismus
The mechanism of action of FMAE is not fully understood, but it is believed to involve the inhibition of the cyclooxygenase (COX) enzyme. COX is an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX, FMAE reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects
FMAE has been shown to have a range of biochemical and physiological effects. The compound has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. FMAE has also been shown to reduce the production of reactive oxygen species, which are involved in the inflammatory response. In addition, FMAE has been found to have analgesic and antipyretic effects, which make it a promising candidate for the treatment of pain and fever.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of FMAE is its high potency and selectivity. The compound has been shown to be highly effective at inhibiting COX, even at low concentrations. In addition, FMAE has been found to have low toxicity, making it a safe candidate for use in lab experiments. However, one of the limitations of FMAE is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of FMAE. One potential direction is the development of new synthesis methods to improve the yield and purity of the compound. Another direction is the investigation of the potential applications of FMAE in the treatment of other diseases, such as rheumatoid arthritis and multiple sclerosis. In addition, further studies are needed to fully understand the mechanism of action of FMAE and to identify any potential side effects or limitations of the compound.
Synthesemethoden
The synthesis of FMAE involves the reaction of 3-(fluoromethyl)azetidine with 4-(isopropylthio)benzaldehyde in the presence of a base. The reaction proceeds through a condensation reaction, followed by a cyclization reaction, to produce FMAE. The synthesis method has been optimized to produce high yields of FMAE, and the purity of the compound has been confirmed through various analytical techniques.
Wissenschaftliche Forschungsanwendungen
FMAE has been extensively studied for its potential applications in the field of medicine. The compound has been found to have anti-inflammatory, analgesic, and antipyretic properties. FMAE has also been shown to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-[3-(fluoromethyl)azetidin-1-yl]-2-(4-propan-2-ylsulfanylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNOS/c1-11(2)19-14-5-3-12(4-6-14)7-15(18)17-9-13(8-16)10-17/h3-6,11,13H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBRWSBANAVKRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)N2CC(C2)CF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Fluoromethyl)azetidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-benzylpiperidin-1-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2854427.png)

methyl}amino)acetate](/img/structure/B2854429.png)
![N-({[2,2'-bifuran]-5-yl}methyl)-2-(ethylsulfanyl)benzamide](/img/structure/B2854430.png)


![2-[(1-But-3-enylpiperidin-4-yl)methoxy]pyrimidine](/img/structure/B2854434.png)

![1-[2-(3-Fluorophenyl)-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B2854437.png)
![Pyridin-2-yl-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2854440.png)


![1-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-3-(2-methoxyphenyl)urea](/img/structure/B2854445.png)
![Octahydropyrano[3,4-c]pyrrole hydrochloride](/img/structure/B2854448.png)